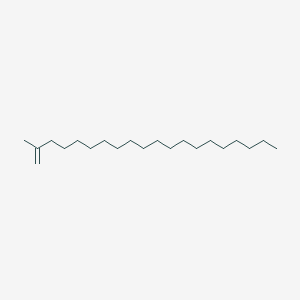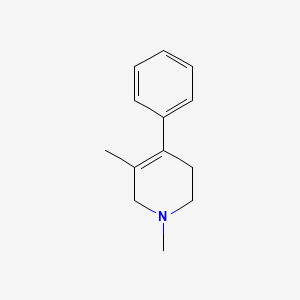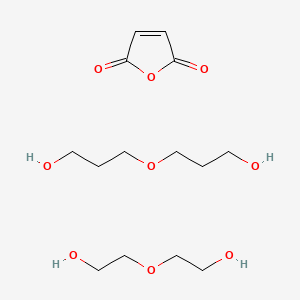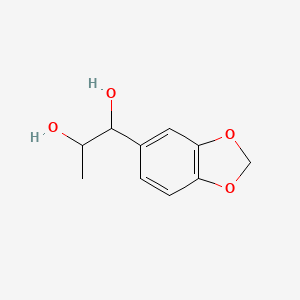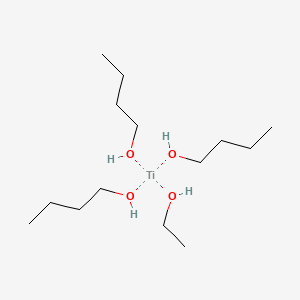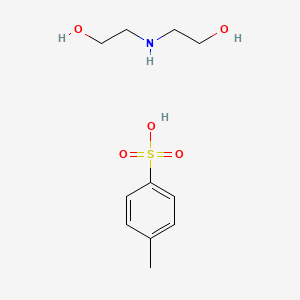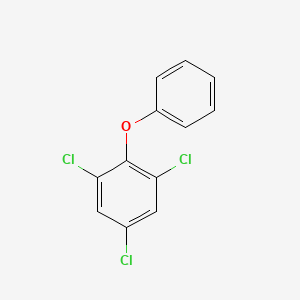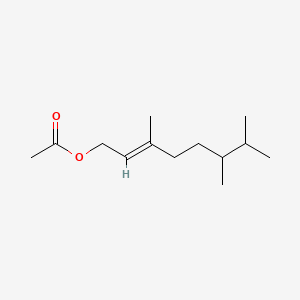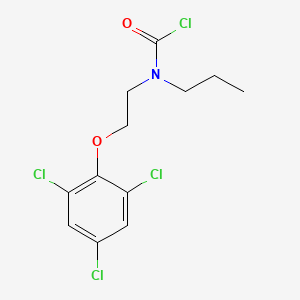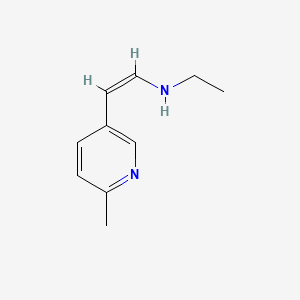
(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine is an organic compound that belongs to the class of pyridylamines. This compound is characterized by the presence of a pyridine ring substituted with a vinylamine group and an ethyl group. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine typically involves the reaction of 6-methyl-3-pyridylamine with ethyl vinyl ketone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the vinylamine group. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced amine derivatives.
Substitution: The vinylamine group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridyl oxides.
Reduction: Formation of ethyl-2-(6-methyl-3-pyridyl)amine.
Substitution: Formation of halogenated pyridylamines.
Applications De Recherche Scientifique
(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-2-(6-methyl-3-pyridyl)amine: Lacks the vinyl group, resulting in different chemical properties.
N-Methyl-2-(6-methyl-3-pyridyl)vinylamine: Contains a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
2-(6-Methyl-3-pyridyl)vinylamine: Does not have the N-ethyl substitution, leading to variations in its chemical behavior.
Uniqueness
(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine is unique due to its specific (Z)-configuration and the presence of both ethyl and vinylamine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
84145-41-5 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(Z)-N-ethyl-2-(6-methylpyridin-3-yl)ethenamine |
InChI |
InChI=1S/C10H14N2/c1-3-11-7-6-10-5-4-9(2)12-8-10/h4-8,11H,3H2,1-2H3/b7-6- |
Clé InChI |
DWCXVXSMSLSVHF-SREVYHEPSA-N |
SMILES isomérique |
CCN/C=C\C1=CN=C(C=C1)C |
SMILES canonique |
CCNC=CC1=CN=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




